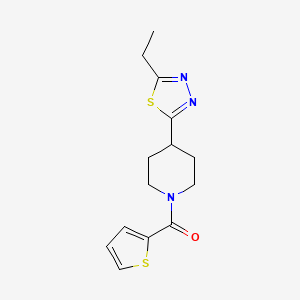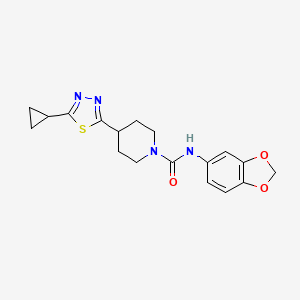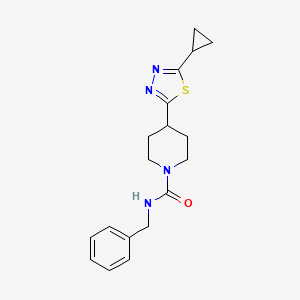![molecular formula C20H29N5OS2 B6575608 2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide CAS No. 1105199-49-2](/img/structure/B6575608.png)
2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C20H29N5OS2 and its molecular weight is 419.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.18135291 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multiple steps, starting with the formation of the core thiadiazole ring. This is often achieved via the cyclization of appropriate thiocarbohydrazides. The 4-phenylpiperazine moiety is introduced through nucleophilic substitution reactions, and finally, the N,N-bis(propan-2-yl)acetamide side chain is attached via amidation reactions under specific conditions.
Industrial Production Methods: : For large-scale industrial production, the synthesis is optimized to ensure high yield and purity. This often involves using automated reactors and precise control of reaction parameters such as temperature, pH, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various chemical reactions including oxidation, reduction, and substitution.
Oxidation: : It can be oxidized to form corresponding sulfone derivatives.
Reduction: : Reduction can yield sulfide intermediates.
Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, modifying its functional groups.
Common Reagents and Conditions: : Reactions typically require specific catalysts, solvents, and controlled environments to proceed efficiently.
Major Products Formed: : Oxidation often leads to sulfones, reduction yields sulfides, and substitutions can produce a range of derivatives with varying biological activities.
Scientific Research Applications
Chemistry: : In organic synthesis, this compound is used as an intermediate in the preparation of more complex molecules.
Biology: : It exhibits significant activity against various biological targets, making it a candidate for drug development.
Industry: : Besides pharmaceutical uses, it can be utilized in the production of specialty chemicals and as a ligand in coordination chemistry.
5. Mechanism of Action: The compound exerts its effects by binding to specific molecular targets such as receptors, enzymes, and ion channels. It can modulate the activity of these targets, influencing biochemical pathways and cellular processes. This includes inhibiting enzymes involved in disease progression or activating receptors that mediate therapeutic effects.
6. Comparison with Similar Compounds: Comparing 2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide with structurally similar compounds reveals its uniqueness in terms of binding affinity and selectivity for biological targets. Similar compounds might include those with varying substituents on the phenylpiperazine or thiadiazole rings, which can significantly alter their pharmacological profiles. For example:
2-{[5-(4-chlorophenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide
2-{[5-(4-methylphenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N,N-diethylacetamide
These similar compounds may share some properties but also exhibit different pharmacokinetics and pharmacodynamics, highlighting the unique potential of this compound in specific therapeutic applications.
Properties
IUPAC Name |
2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5OS2/c1-15(2)25(16(3)4)18(26)14-27-20-22-21-19(28-20)24-12-10-23(11-13-24)17-8-6-5-7-9-17/h5-9,15-16H,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETRUNQOUKYROQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-dichloro-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B6575536.png)
![2-(4-fluorophenoxy)-N-(2-{[(2-methoxyethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B6575539.png)
![N-(2-methoxyethyl)-2-{3-[2-(thiophen-2-yl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}acetamide](/img/structure/B6575543.png)
![N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B6575554.png)
![2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6575568.png)
![N-cyclohexyl-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6575576.png)
![1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B6575589.png)
![Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]-](/img/structure/B6575599.png)
![1-(4-methylpiperidin-1-yl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B6575603.png)




![N-[(4-chlorophenyl)methyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B6575634.png)
